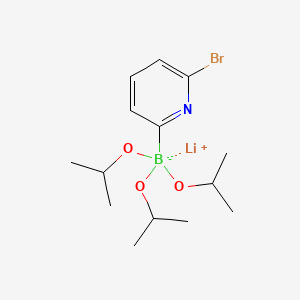
Bis(but-3-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(but-3-yn-1-yl)amine: is an organic compound characterized by the presence of two but-3-yn-1-yl groups attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(but-3-yn-1-yl)amine typically involves the reaction of but-3-yn-1-amine with an appropriate reagent to introduce the second but-3-yn-1-yl group. One common method involves the use of a coupling reaction, where but-3-yn-1-amine is reacted with a halogenated but-3-yn-1-yl compound in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(but-3-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydride are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced forms like alkanes or alkenes.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of bis(but-3-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons from the amine group . This nucleophilic behavior allows it to form bonds with electrophilic species, leading to the formation of new compounds and materials .
Comparación Con Compuestos Similares
But-3-yn-1-amine: A related compound with a single but-3-yn-1-yl group attached to an amine.
Propargylamine: Another similar compound with a propargyl group attached to an amine.
Uniqueness: Bis(but-3-yn-1-yl)amine is unique due to the presence of two but-3-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
N-but-3-ynylbut-3-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2 |
Clave InChI |
MJPXPXXEWHFOQI-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)



![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)
![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)


